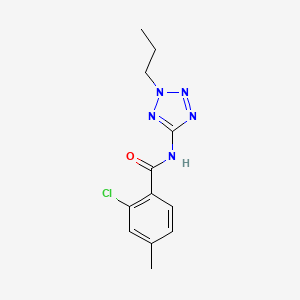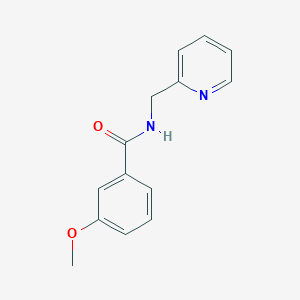![molecular formula C15H14N2O3S B5786738 N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学研究应用
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been studied for its potential as a plant growth regulator and as a means to control plant diseases. In material science, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been investigated for its potential as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets, including enzymes and proteins. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has also been shown to interact with various proteins, including tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In plants, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to regulate various physiological processes, including seed germination, root growth, and flowering.
实验室实验的优点和局限性
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide also has some limitations, including its relatively low solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the study of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide. In medicine, further research is needed to elucidate the mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide and to optimize its anticancer and anti-inflammatory activities. In agriculture, further research is needed to assess the efficacy and safety of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a plant growth regulator and as a means to control plant diseases. In material science, further research is needed to explore the potential of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a building block for the synthesis of functional materials.
合成方法
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide can be synthesized through a simple one-pot reaction between 2-thiophenecarbohydrazide and 2-methoxyphenylacrylic acid under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR, IR, and mass spectrometry.
属性
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-6-3-2-5-11(12)8-9-14(18)16-17-15(19)13-7-4-10-21-13/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNXUAMHYPROCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)








![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)
